molecular formula C6H12Br2O B13740132 5,6-Dibromohexan-1-ol

5,6-Dibromohexan-1-ol

Cat. No.: B13740132
M. Wt: 259.97 g/mol
InChI Key: TWNIHLHLNBGHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dibromohexan-1-ol is an organic compound with the molecular formula C6H12Br2O. It is a brominated alcohol, characterized by the presence of two bromine atoms attached to the fifth and sixth carbon atoms of a hexane chain, with a hydroxyl group attached to the first carbon atom . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dibromohexan-1-ol can be synthesized through the bromination of hexan-1-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature, and the bromine atoms are introduced at the fifth and sixth positions of the hexane chain .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale bromination reactors where hexan-1-ol is treated with bromine under controlled conditions. The reaction is monitored to ensure complete bromination and high yield of the desired product. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hexan-1-ol derivatives with different functional groups.

    Oxidation: Formation of hexan-1-one or hexanal.

    Reduction: Formation of hexan-1-ol.

Scientific Research Applications

5,6-Dibromohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dibromohexan-1-ol involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Properties

Molecular Formula

C6H12Br2O

Molecular Weight

259.97 g/mol

IUPAC Name

5,6-dibromohexan-1-ol

InChI

InChI=1S/C6H12Br2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-5H2

InChI Key

TWNIHLHLNBGHFF-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(CBr)Br

Origin of Product

United States

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